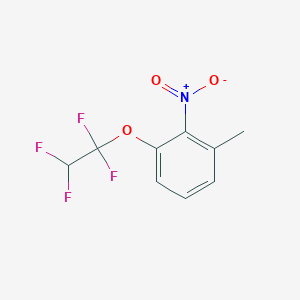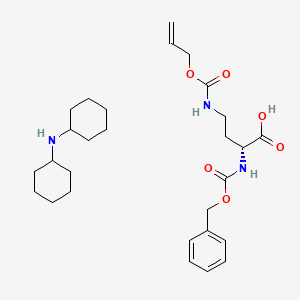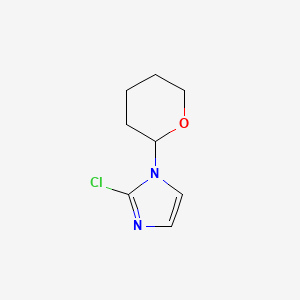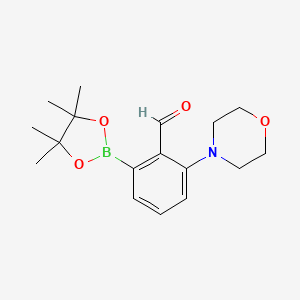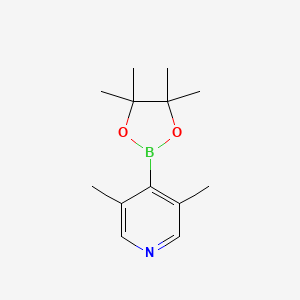
3,5-Dimethylpyridine-4-boronic acid pinacol ester; 95%
Übersicht
Beschreibung
3,5-Dimethylpyridine-4-boronic acid pinacol ester is a chemical compound that is often used in the biomedical industry for the synthesis of various pharmaceutical drugs . It is a white to cream powder .
Synthesis Analysis
Pinacol boronic esters, such as 3,5-Dimethylpyridine-4-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylpyridine-4-boronic acid pinacol ester is represented by the SMILES stringCc1cncc(C)c1B2OC(C)(C)C(C)(C)O2 . The molecular weight of this compound is 233.11 . Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Dimethylpyridine-4-boronic acid pinacol ester are not detailed in the search results, boronic esters are generally known for their role in Suzuki-Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
3,5-Dimethylpyridine-4-boronic acid pinacol ester is a white to cream powder . It has a melting point range of 121.0-133.0°C . The compound’s assay (GC) is ≥94.0% .Wissenschaftliche Forschungsanwendungen
Analytical Challenges and Strategies
Pinacolboronate esters, including structures similar to 3,5-dimethylpyridine-4-boronic acid pinacol ester, play a crucial role in Suzuki coupling reactions, enabling the synthesis of complex molecules. Analyzing these highly reactive esters presents significant challenges due to their facile hydrolysis, necessitating unconventional analytical approaches to stabilize them and achieve effective separation and retention during purity analysis. Strategies such as using non-aqueous, aprotic diluents, and highly basic mobile phases have been developed to address these issues, demonstrating the intricacies involved in working with these compounds (Zhong et al., 2012).
Advancements in Polymer Science
A notable application in polymer science involves the facile synthesis of well-defined boronic acid (co)polymers from stable and easily manipulated boronic ester monomers. Techniques such as reversible addition−fragmentation chain transfer polymerization have enabled the creation of amphiphilic block copolymers that form micelles in aqueous media, highlighting the utility of these esters in developing water-soluble polymers with potential applications ranging from drug delivery to materials science (Cambre et al., 2007).
Green Chemistry Innovations
In the realm of green chemistry, the development of solvent-free methods for synthesizing boronic acid esters represents a significant advancement. Techniques involving simple grinding of boronic acids with diols have been reported, offering an environmentally benign alternative to traditional synthesis methods. This approach underscores the potential for more sustainable practices in chemical synthesis, leveraging the reactivity of boronic esters for efficient and eco-friendly reactions (Schnürch et al., 2007).
Metal-Free Synthetic Methods
Exploring metal- and additive-free synthetic routes for boronic acids and esters opens new avenues in organic chemistry and catalysis. Photoinduced borylation methods, for instance, provide a straightforward path to converting haloarenes to boronic acids and esters without the need for metal catalysts, offering a cleaner, more efficient approach to synthesizing these valuable compounds (Mfuh et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
Boronic acid derivatives, including pinacol esters, are often used in organic synthesis for their ability to form boronic esters and acids, which are key intermediates in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Biochemical Pathways
As a boronic acid derivative, it may be involved in various biochemical processes through its potential to interact with biomolecules containing hydroxyl groups .
Pharmacokinetics
As a boronic acid derivative, its bioavailability could be influenced by factors such as its stability in biological environments, its solubility in biological fluids, and its potential to cross biological barriers .
Result of Action
Given its potential to form boronic esters and acids, it may influence the structure and function of target molecules, potentially leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, the formation of boronic esters is pH-dependent, and the stability of these esters could be influenced by temperature and the presence of other reactive species .
Biochemische Analyse
Biochemical Properties
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways. The boronic acid group in 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition and modulation of protein functions .
Cellular Effects
The effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression patterns .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can induce toxic effects, including oxidative stress, apoptosis, and disruption of cellular homeostasis. These adverse effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and biotransformation. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and signaling pathways. The precise localization of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is essential for its biological effects .
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-15-8-10(2)11(9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCYEDJFSPVVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670565 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032358-02-3 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032358-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




